6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole
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Overview
Description
6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents.
Mechanism of Action
- It’s essential to note that benzimidazole derivatives often exhibit antiparasitic, antifungal, and anticancer activities, but the specific target for this compound remains elusive .
- Benzimidazoles are known to inhibit microtubule polymerization by binding to tubulin, disrupting cell division and leading to cell death. However, this specific compound’s exact mode of action requires further investigation .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Carbamoylation: The dimethylamino carbonyl group can be introduced through a reaction with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-benzimidazole: Lacks the chlorine and dimethylamino carbonyl groups.
6-chloro-2-phenyl-1H-benzimidazole: Lacks the dimethylamino carbonyl group.
1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole: Lacks the chlorine atom.
Uniqueness
6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole is unique due to the presence of both the chlorine atom and the dimethylamino carbonyl group, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(6-chloro-2-phenylbenzimidazol-1-yl) N,N-dimethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-19(2)16(21)22-20-14-10-12(17)8-9-13(14)18-15(20)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTRSURHXYMKQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)ON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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